molecular formula C7H5BClFN2O2 B2677867 (7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid CAS No. 2304634-17-9

(7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid

Cat. No.: B2677867
CAS No.: 2304634-17-9
M. Wt: 214.39
InChI Key: DPXYFTGMQVJXFZ-UHFFFAOYSA-N
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Description

(7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid is a boronic acid derivative that features a unique indazole ring structure substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid typically involves the formation of the indazole ring followed by the introduction of boronic acid functionality. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by borylation reactions. Transition metal-catalyzed reactions, such as palladium-catalyzed borylation, are often employed to introduce the boronic acid group efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, boronic esters, and boranes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target molecule. This interaction can lead to the inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can enhance the compound’s reactivity and binding affinity to specific targets, making it a valuable tool in medicinal chemistry and other research fields .

Properties

IUPAC Name

(7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFN2O2/c9-6-5(10)1-4(8(13)14)3-2-11-12-7(3)6/h1-2,13-14H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXYFTGMQVJXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C2=C1C=NN2)Cl)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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